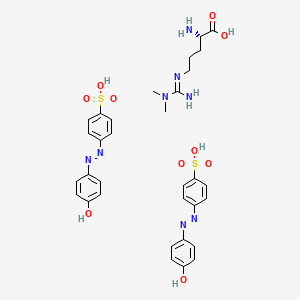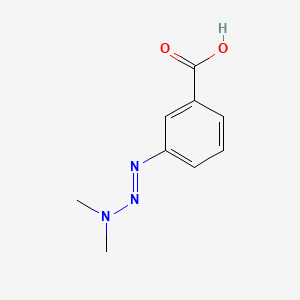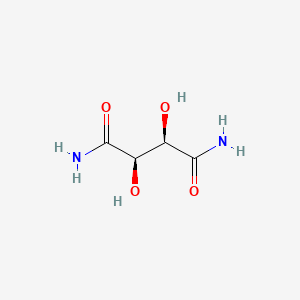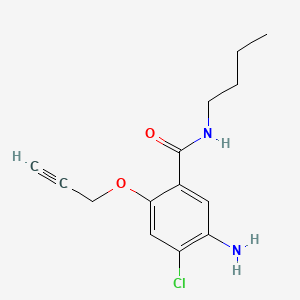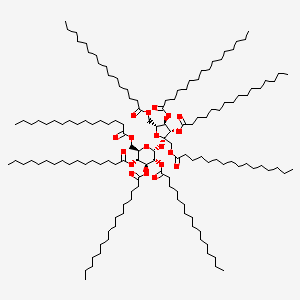
Sucrose octapalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose octapalmitate: is a chemical compound derived from sucrose, where all eight hydroxyl groups of the sucrose molecule are esterified with palmitic acidIt is characterized by its high molecular weight and its unique physicochemical properties, which make it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sucrose octapalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sodium acetate, and is carried out at elevated temperatures. The process is exothermic and requires careful control of reaction conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous process technology, where sucrose is reacted with palmitic acid in the presence of a catalyst. The reaction is carried out in a packed-bed reactor, which allows for efficient conversion and high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose octapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound can be catalyzed by acids or enzymes, leading to the formation of sucrose and palmitic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Oxidized derivatives of sucrose and palmitic acid.
Substitution: Substituted sucrose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sucrose octapalmitate is used as a model compound in studies of esterification and hydrolysis reactions. Its unique structure makes it an ideal candidate for investigating the mechanisms of these reactions .
Biology: In biological research, this compound is used to study the effects of esterified sugars on cellular processes. It has been shown to influence cell membrane properties and signaling pathways .
Medicine: It is also being investigated for its potential use in controlled-release formulations .
Industry: In the industrial sector, this compound is used as an emulsifier and stabilizer in various products, including cosmetics and food additives. Its ability to form stable emulsions makes it valuable in the formulation of creams, lotions, and other personal care products .
Wirkmechanismus
The mechanism of action of sucrose octapalmitate involves its interaction with cellular membranes and proteins. The esterified palmitic acid chains can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Molecular Targets and Pathways: this compound targets cell membrane components and can modulate the activity of membrane-bound enzymes and receptors. It has been shown to influence pathways involved in lipid metabolism and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Sucrose octaacetate: Another sucrose polyester, where the hydroxyl groups are esterified with acetic acid.
Sucrose octastearate: A compound similar to sucrose octapalmitate, but with stearic acid instead of palmitic acid.
Uniqueness: this compound is unique due to its specific esterification with palmitic acid, which imparts distinct physicochemical properties compared to other sucrose polyesters. Its long-chain fatty acid esters provide unique solubility and emulsification characteristics, making it particularly useful in applications requiring stable emulsions and biocompatibility .
Eigenschaften
CAS-Nummer |
39024-75-4 |
|---|---|
Molekularformel |
C140H262O19 |
Molekulargewicht |
2249.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(hexadecanoyloxy)-2,5-bis(hexadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(hexadecanoyloxy)oxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C140H262O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-126(141)149-121-124-134(153-129(144)116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)136(155-131(146)118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)137(156-132(147)119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)139(152-124)159-140(123-151-128(143)115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)138(157-133(148)120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)135(154-130(145)117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)125(158-140)122-150-127(142)114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h124-125,134-139H,9-123H2,1-8H3/t124-,125-,134-,135-,136+,137-,138+,139-,140+/m1/s1 |
InChI-Schlüssel |
WJPZXFWMBSJTPE-PISRTDAGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


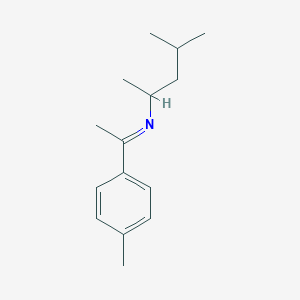
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
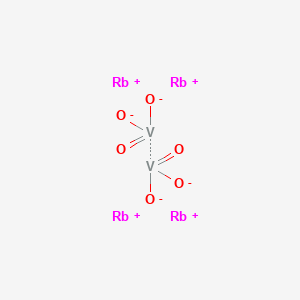


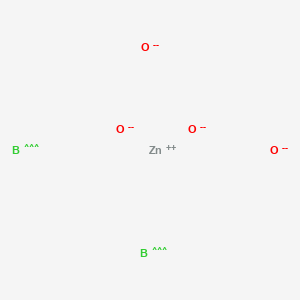
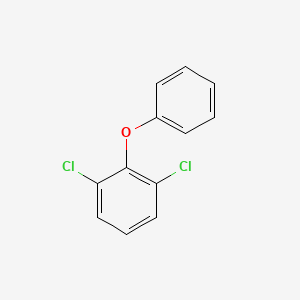
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
